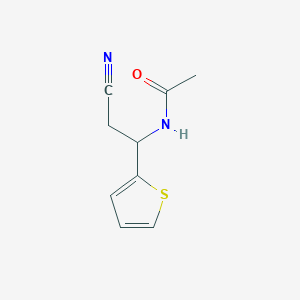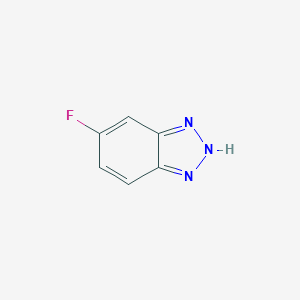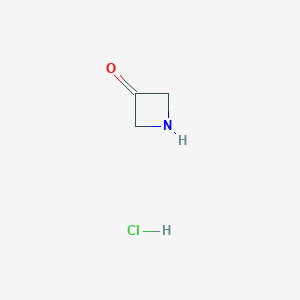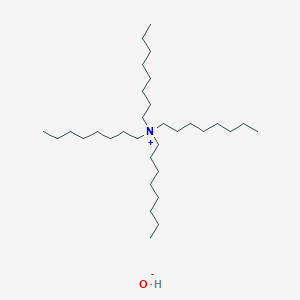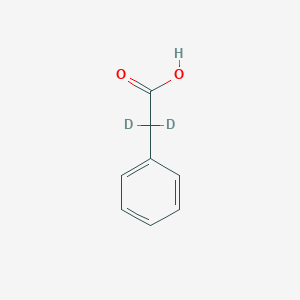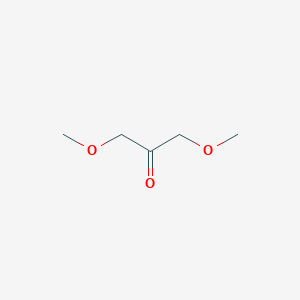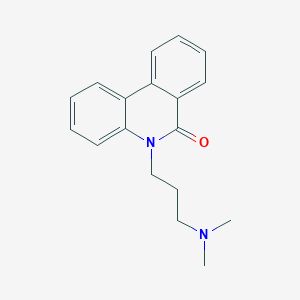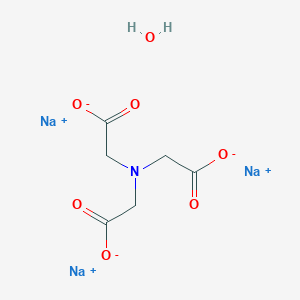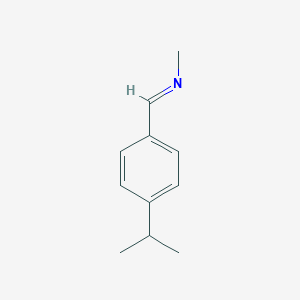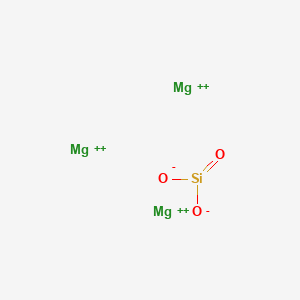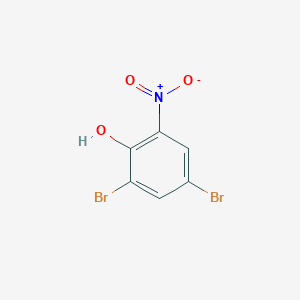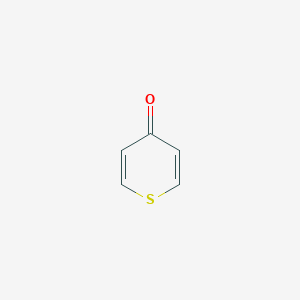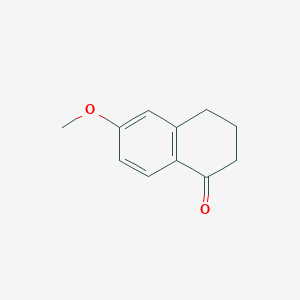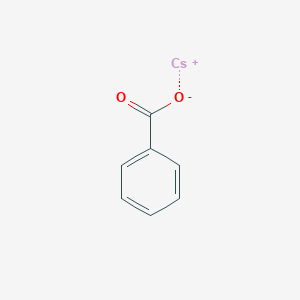
5-Methyl-5,6-dihydropteroylglutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-5,6-dihydropteroylglutamic acid, also known as 5-MTHF, is a biologically active form of folate. Folate is a B-vitamin that is essential for many biological processes, including DNA synthesis, repair, and methylation. 5-MTHF plays a crucial role in these processes, and its deficiency has been linked to various health issues, including neural tube defects, anemia, and cardiovascular disease.
作用機序
5-Methyl-5,6-dihydropteroylglutamic acid acts as a donor of a methyl group in various biological processes, including DNA methylation and synthesis, homocysteine metabolism, and neurotransmitter synthesis. DNA methylation is a crucial epigenetic mechanism that regulates gene expression and is essential for normal development and cellular function. 5-Methyl-5,6-dihydropteroylglutamic acid donates a methyl group to homocysteine, converting it to methionine, which is then used in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor. SAM is required for the methylation of DNA, RNA, proteins, and lipids. 5-Methyl-5,6-dihydropteroylglutamic acid also plays a role in the synthesis of neurotransmitters, including serotonin, dopamine, and norepinephrine.
生化学的および生理学的効果
5-Methyl-5,6-dihydropteroylglutamic acid deficiency has been associated with various health issues, including neural tube defects, anemia, and cardiovascular disease. Adequate intake of 5-Methyl-5,6-dihydropteroylglutamic acid has been shown to reduce the risk of these health issues. Moreover, 5-Methyl-5,6-dihydropteroylglutamic acid has been shown to have beneficial effects on cognitive function, mood, and immune function. 5-Methyl-5,6-dihydropteroylglutamic acid supplementation has also been explored as a potential therapeutic option for various diseases, including cancer, cardiovascular disease, and neurological disorders.
実験室実験の利点と制限
The advantages of using 5-Methyl-5,6-dihydropteroylglutamic acid in lab experiments include its well-established role in various biological processes, its availability as a commercial product, and its stability. However, the limitations of using 5-Methyl-5,6-dihydropteroylglutamic acid in lab experiments include its cost, the potential for degradation during storage, and the need for proper handling and disposal.
将来の方向性
For research on 5-Methyl-5,6-dihydropteroylglutamic acid include investigating its role in the prevention and treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders. Moreover, further research is needed to explore the optimal dosages and delivery methods of 5-Methyl-5,6-dihydropteroylglutamic acid for therapeutic purposes. Additionally, research is needed to investigate the potential interactions between 5-Methyl-5,6-dihydropteroylglutamic acid and other dietary factors, including vitamin B12 and choline.
合成法
5-Methyl-5,6-dihydropteroylglutamic acid can be synthesized from folic acid, which is the oxidized form of folate. Folic acid is reduced to dihydrofolic acid, which is then converted to tetrahydrofolic acid (THF) by the enzyme dihydrofolate reductase. THF is then converted to 5,10-methylene-THF, which is further converted to 5-Methyl-5,6-dihydropteroylglutamic acid by the enzyme methylenetetrahydrofolate reductase (MTHFR). MTHFR requires vitamin B2 (riboflavin) and vitamin B6 (pyridoxine) as cofactors for its activity.
科学的研究の応用
5-Methyl-5,6-dihydropteroylglutamic acid has been extensively studied in various scientific fields, including biochemistry, genetics, and nutrition. It has been used as a tool to investigate the role of folate in DNA methylation and gene expression. 5-Methyl-5,6-dihydropteroylglutamic acid has also been used in the diagnosis and treatment of folate deficiency and related health conditions. Moreover, 5-Methyl-5,6-dihydropteroylglutamic acid has been explored as a potential therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurological disorders.
特性
CAS番号 |
15623-13-9 |
|---|---|
製品名 |
5-Methyl-5,6-dihydropteroylglutamic acid |
分子式 |
C20H21N7O6-2 |
分子量 |
455.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2-amino-7-methyl-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O6/c1-9-13(24-15-16(23-9)26-20(21)27-18(15)31)8-22-11-4-2-10(3-5-11)17(30)25-12(19(32)33)6-7-14(28)29/h2-5,9,12,22H,6-8H2,1H3,(H,25,30)(H,28,29)(H,32,33)(H4,21,23,26,27,31)/p-2/t9?,12-/m0/s1 |
InChIキー |
FMNVDMRUKQPXQP-ACGXKRRESA-L |
異性体SMILES |
CC1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-] |
SMILES |
CC1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-] |
正規SMILES |
CC1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-] |
同義語 |
5-methyl-5,6-dihydropteroylglutamic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



